![molecular formula C17H18ClN7OS B2465374 1-(4-(4-chlorophényl)pipérazin-1-yl)-2-((3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)éthanone CAS No. 1058231-76-7](/img/structure/B2465374.png)

1-(4-(4-chlorophényl)pipérazin-1-yl)-2-((3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

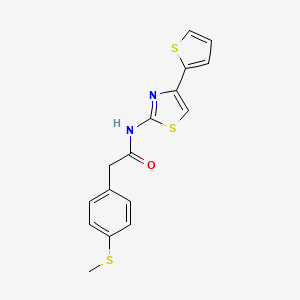

1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H18ClN7OS and its molecular weight is 403.89. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont étudié le potentiel du composé en tant qu’agent antimicrobien. Ses caractéristiques structurelles, y compris le cycle pipérazine et la partie triazolopyrimidine, contribuent à son activité contre les bactéries, les champignons et autres micro-organismes .

- Le groupe contenant du soufre dans le composé suggère des effets antioxydants possibles. Les antioxydants jouent un rôle crucial dans la protection des cellules contre les dommages oxydatifs, et ce composé peut contribuer aux thérapies basées sur les antioxydants .

- Le cycle pipérazine est un motif courant dans les médicaments antihistaminiques. Des chercheurs ont exploré la possibilité que ce composé puisse présenter des effets antihistaminiques, influençant potentiellement les réponses allergiques et l’inflammation .

- L’échafaudage triazolopyrimidine peut interagir avec l’ADN ou les protéines. L’étude de son affinité de liaison et de sa spécificité pourrait mener à des éclaircissements sur la conception de médicaments ou les applications diagnostiques .

- Les dérivés de pipérazine ont été utilisés comme catalyseurs dans les réactions de ROP. La structure unique de ce composé peut lui permettre de participer aux processus de polymérisation, contribuant à la science des matériaux et à l’ingénierie des polymères .

- Des chercheurs ont synthétisé des MOF dérivés de ligands à base de pipérazine. Ces MOF présentent des propriétés intrigantes, telles que l’adsorption, la séparation et le stockage de gaz. L’atome de soufre du composé pourrait améliorer sa coordination avec les ions métalliques dans les MOF .

Activité Antimicrobienne

Propriétés Antioxydantes

Potentiel Antihistaminique

Liaison à l’ADN et Interaction avec les Protéines

Catalyseur dans la Polymérisation par Ouverture de Cycle (ROP)

Cadres Métallo-Organiques (MOF)

En résumé, les propriétés diverses de ce composé en font un sujet fascinant pour l’exploration scientifique. Ses applications potentielles couvrent la thérapie antimicrobienne, la recherche antioxydante, le développement de médicaments antihistaminiques, les études de liaison à l’ADN, la catalyse et la science des matériaux. Des recherches supplémentaires sont nécessaires pour débloquer pleinement ses capacités et contribuer aux avancées dans ces domaines. 🌟 .

Propriétés

IUPAC Name |

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN7OS/c1-23-16-15(21-22-23)17(20-11-19-16)27-10-14(26)25-8-6-24(7-9-25)13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVMQLGTHJJFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2465291.png)

![methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2465298.png)

![8-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465302.png)

![2-amino-4-(furan-2-yl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2465303.png)

![2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2465306.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465310.png)